Cas no 1502233-45-5 (Cyclopropanepropanoic acid, β-cyclopropyl-α-methyl-)

Cyclopropanepropanoic acid, β-cyclopropyl-α-methyl- 化学的及び物理的性質
名前と識別子
-
- Cyclopropanepropanoic acid, β-cyclopropyl-α-methyl-
- AKOS018287263
- CS-0344074
- 1502233-45-5
- EN300-4337071
- 3,3-Dicyclopropyl-2-methylpropanoic acid
-
- インチ: 1S/C10H16O2/c1-6(10(11)12)9(7-2-3-7)8-4-5-8/h6-9H,2-5H2,1H3,(H,11,12)
- InChIKey: KJZJCDYTONPATL-UHFFFAOYSA-N
- SMILES: C1(C(C2CC2)C(C)C(O)=O)CC1
計算された属性
- 精确分子量: 168.115029749g/mol
- 同位素质量: 168.115029749g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 4
- 複雑さ: 180
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- 密度みつど: 1.179±0.06 g/cm3(Predicted)
- Boiling Point: 275.1±8.0 °C(Predicted)
- 酸度系数(pKa): 4.81±0.11(Predicted)
Cyclopropanepropanoic acid, β-cyclopropyl-α-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4337071-0.05g |
3,3-dicyclopropyl-2-methylpropanoic acid |
1502233-45-5 | 95.0% | 0.05g |
$1224.0 | 2025-03-15 | |
Enamine | EN300-4337071-5.0g |
3,3-dicyclopropyl-2-methylpropanoic acid |
1502233-45-5 | 95.0% | 5.0g |
$4226.0 | 2025-03-15 | |
Enamine | EN300-4337071-1.0g |
3,3-dicyclopropyl-2-methylpropanoic acid |
1502233-45-5 | 95.0% | 1.0g |
$1458.0 | 2025-03-15 | |
Enamine | EN300-4337071-2.5g |
3,3-dicyclopropyl-2-methylpropanoic acid |
1502233-45-5 | 95.0% | 2.5g |
$2856.0 | 2025-03-15 | |
Enamine | EN300-4337071-0.5g |
3,3-dicyclopropyl-2-methylpropanoic acid |
1502233-45-5 | 95.0% | 0.5g |
$1399.0 | 2025-03-15 | |
Enamine | EN300-4337071-0.25g |
3,3-dicyclopropyl-2-methylpropanoic acid |
1502233-45-5 | 95.0% | 0.25g |
$1341.0 | 2025-03-15 | |
Enamine | EN300-4337071-0.1g |
3,3-dicyclopropyl-2-methylpropanoic acid |
1502233-45-5 | 95.0% | 0.1g |
$1283.0 | 2025-03-15 | |
Enamine | EN300-4337071-10.0g |
3,3-dicyclopropyl-2-methylpropanoic acid |
1502233-45-5 | 95.0% | 10.0g |
$6266.0 | 2025-03-15 |
Cyclopropanepropanoic acid, β-cyclopropyl-α-methyl- 関連文献
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Mei Zhou RSC Adv., 2016,6, 113322-113326
Cyclopropanepropanoic acid, β-cyclopropyl-α-methyl-に関する追加情報
Recent Advances in Cyclopropanepropanoic Acid, β-cyclopropyl-α-methyl- (CAS: 1502233-45-5) Research
Cyclopropanepropanoic acid, β-cyclopropyl-α-methyl- (CAS: 1502233-45-5) is a cyclopropane derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules and its direct pharmacological effects. This research brief consolidates the latest findings on this compound, highlighting its synthetic pathways, biological activities, and potential applications in drug development.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of β-cyclopropyl-α-methyl-cyclopropanepropanoic acid as a building block for novel protease inhibitors. The research team utilized a multi-step synthetic route to incorporate this compound into peptidomimetic structures, resulting in inhibitors with nanomolar affinity for target enzymes. Molecular docking studies revealed that the cyclopropane ring's rigidity and the compound's stereochemistry were critical for binding specificity, suggesting its utility in rational drug design.
In the area of metabolic disease research, a recent Nature Communications article (2024) reported on the compound's unexpected role as a modulator of fatty acid metabolism. Through high-throughput screening of small molecule libraries, researchers identified 1502233-45-5 as a potential activator of PPARγ, a nuclear receptor involved in glucose homeostasis and lipid metabolism. In vitro studies showed that derivatives of this compound increased adipocyte differentiation by 40-60% compared to controls, while in vivo experiments demonstrated improved glucose tolerance in diabetic mouse models without the weight gain typically associated with PPARγ agonists.
The compound's safety profile has also been investigated in recent preclinical studies. A 2024 toxicology assessment published in Chemical Research in Toxicology evaluated the acute and subchronic toxicity of β-cyclopropyl-α-methyl-cyclopropanepropanoic acid in rodent models. The results indicated favorable pharmacokinetic properties with oral bioavailability of 65-72% and no observed adverse effects at therapeutic doses. These findings support further development of this compound as a potential drug candidate or pharmaceutical intermediate.
From a synthetic chemistry perspective, several innovative approaches to 1502233-45-5 production have emerged. A Green Chemistry publication (2023) described a biocatalytic method using engineered Escherichia coli strains to produce the compound with 98% enantiomeric excess. This sustainable approach reduced the traditional synthesis route from 7 steps to just 3, with a 45% improvement in overall yield. Such advancements in production methodology could significantly lower the cost of this compound for research and potential therapeutic applications.
Looking forward, the unique structural features of cyclopropanepropanoic acid, β-cyclopropyl-α-methyl- continue to inspire novel applications. Current research directions include its incorporation into metal-organic frameworks for drug delivery systems, investigation as a chiral auxiliary in asymmetric synthesis, and exploration of its antimicrobial properties against drug-resistant pathogens. The compound's versatility and demonstrated biological activities position it as a valuable scaffold in both pharmaceutical development and chemical biology research.
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